molecular formula C20H23NO3 B5461062 6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate

6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate

Cat. No.: B5461062
M. Wt: 325.4 g/mol
InChI Key: PTLIOFQMZLWJCC-UHFFFAOYSA-N
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Description

6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-phenylacetaldehyde with 3,3-dimethyl-1-butanone in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and acetylation reactions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline
  • 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
  • 6-methoxy-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate

Uniqueness

6-methoxy-3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is unique due to the presence of both methoxy and acetate functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

(6-methoxy-3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinolin-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(22)24-19-16-12-15(23-4)10-11-17(16)21-18(20(19,2)3)14-8-6-5-7-9-14/h5-12,18-19,21H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLIOFQMZLWJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=C(C=CC(=C2)OC)NC(C1(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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